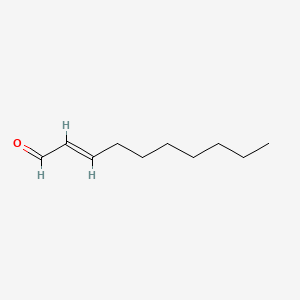

(2E)-Decenal

Description

Significance of Alpha,Beta-Unsaturated Aldehydes in Chemical Biology

Alpha,beta-unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. nih.govmdpi.comebi.ac.uk This structural arrangement makes them highly reactive and important "building blocks" in organic synthesis. nih.govmdpi.com Their reactivity stems from the electron-withdrawing nature of the oxygen atom in the carbonyl group, which makes the β-carbon electrophilic and susceptible to nucleophilic attack, a process known as conjugate addition. openstax.org

In the realm of chemical biology, these compounds are significant as they are found as key metabolites in both plant and animal cells. nih.govmdpi.com They can arise from various biological processes, including the oxidation of cellular components like lipids and DNA. nih.gov The reactivity of alpha,beta-unsaturated aldehydes allows them to interact with biological molecules such as proteins (specifically with sulfhydryl and amino groups) and glutathione. nih.gov This reactivity is central to their biological effects and their roles in cellular signaling and stress responses. nih.gov

Overview of (E)-Dec-2-enal's Biological Relevance

(E)-Dec-2-enal, a member of the alpha,beta-unsaturated aldehyde family, is a medium-chain fatty aldehyde with the chemical formula C₁₀H₁₈O. nih.govfoodb.cahmdb.ca It is a naturally occurring compound found across different biological kingdoms, where it serves a variety of functions.

One of its primary roles is as a product of lipid peroxidation. nih.govresearchgate.net Unsaturated fatty acids, common components of cell membranes, can undergo oxidation, leading to the formation of various volatile compounds, including (E)-Dec-2-enal. nih.gov This process is significant in the context of food science, as the thermal oxidation of (E)-Dec-2-enal itself can generate a cascade of other volatile flavor compounds. nih.gov

In the plant kingdom, (E)-Dec-2-enal is a component of the characteristic aroma of many fruits, vegetables, and herbs. foodb.cawikipedia.org For instance, it is a key volatile compound in tomatoes and is famously associated with the distinctive smell of coriander. foodb.cawikipedia.org The presence of (E)-Dec-2-enal, along with (E)-2-dodecenal, in coriander has been linked to the genetic variant in the OR6A2 gene that causes a distaste for the herb in some individuals. wikipedia.org

In the insect world, (E)-Dec-2-enal functions as a pheromone. nih.govfsbi-db.de It can act as an alarm pheromone, released by an organism upon being damaged to warn others of potential danger. wikipedia.org For example, it is a component of the disagreeable odor emitted by the brown marmorated stink bug (Halyomorpha halys). wikipedia.org Studies have also identified it as a defensive compound in other heteropteran insects, where it can repel predators. researchgate.net Furthermore, (E)-Dec-2-enal has been shown to have nematicidal properties, meaning it can be used to kill plant-parasitic nematodes. nih.govwikipedia.org

Interactive Data Tables

Table 1: Physicochemical Properties of (E)-Dec-2-enal

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | nih.govwikipedia.orgscent.vn |

| Molecular Weight | 154.25 g/mol | nih.govscent.vn |

| Appearance | Colorless or pale yellow liquid | nih.gov |

| Odor | Strong, waxy, green, fatty, aldehydic | wikipedia.orgscent.vnthegoodscentscompany.com |

| Boiling Point | 78-80 °C at 3.00 mm Hg | nih.gov |

| Melting Point | -8.92 °C | nih.gov |

| Density | 0.836-0.846 g/mL | nih.gov |

| Solubility | Insoluble in water; Soluble in most fixed oils and ethanol | nih.govscent.vn |

| CAS Number | 3913-81-3 | nih.govscent.vn |

Table 2: Documented Biological Sources of (E)-Dec-2-enal

| Kingdom | Organism Type | Specific Examples | Source(s) |

| Plantae | Fruits, Vegetables, Herbs | Tomato, Coriander, Blackberry, Carrot, Cranberry, Kiwi, Orange, Peanuts, Tea | nih.govfoodb.cawikipedia.org |

| Animalia | Insects | Brown marmorated stink bug (Halyomorpha halys), Riptortus pedestris, Euschistus biformis | wikipedia.orgresearchgate.net |

| Fungi | Mushrooms | - | wikipedia.org |

| Other | Food Products | Butter, Bacon Fat, Roast Beef, Chicken Broth, Wheat Bread, Potato Chips | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

(E)-dec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFCJPPRCYDLLZ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047035 | |

| Record name | (2E)-2-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS], Colourless to slightly yellow liquid; Powerful waxy, orange aroma | |

| Record name | trans-2-Decenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

78.00 to 80.00 °C. @ 3.00 mm Hg | |

| Record name | 2-Decenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.836-0.846 | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3913-81-3, 3913-71-1, 25447-70-5 | |

| Record name | (E)-2-Decenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Decenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-decenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-decenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E93S23U2BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Decenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-8.92 °C. @ 760.00 mm Hg | |

| Record name | 2-Decenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthetic Origins of E Dec 2 Enal

Biogenic Sources and Distribution

(E)-Dec-2-enal has been identified in a diverse array of biological systems, from the plant kingdom to insect secretions and mammalian biochemistry. Its presence is often associated with characteristic scents and defense mechanisms.

(E)-Dec-2-enal is a significant volatile compound in many plant species, most notably in the leaves of coriander (Coriandrum sativum), where it is a major contributor to the characteristic cilantro aroma. frontiersin.orgtandfonline.comnih.gov The concentration of (E)-dec-2-enal in coriander leaf essential oil can vary significantly among different cultivars. For instance, studies have reported it as the most abundant compound in Hybrid, Irani, and Peshawari cultivars, constituting 20.1%, 23.4%, and 25.1% of the essential oil, respectively, while in the Desi cultivar, it was the second most abundant at 15.7%. frontiersin.org Other research has found concentrations as high as 29.87% in Turkish coriander and 32.23% in Pakistani varieties. tandfonline.comnih.gov

Beyond coriander, (E)-dec-2-enal has been reported in other plant species, including Anthemis aciphylla and the large cranberry, Vaccinium macrocarpon. nih.gov It is also a constituent of the essential oil of Aristolochia delavayi, where it can be the most abundant compound, reaching up to 52.0%. ebi.ac.uk

Table 1: Occurrence of (E)-Dec-2-enal in Various Plant Species

| Plant Species | Part | Reported Concentration/Note |

|---|---|---|

| Coriandrum sativum (Coriander) | Leaves | Major component of essential oil, with concentrations ranging from 15.7% to over 30% depending on the cultivar. frontiersin.orgtandfonline.comnih.gov |

| Anthemis aciphylla | - | Reported presence. nih.gov |

| Vaccinium macrocarpon (Cranberry) | - | Reported presence. nih.govnih.gov |

| Aristolochia delavayi | Aerial Parts | Can be the most abundant compound in the essential oil (52.0%). ebi.ac.uk |

| Eryngium foetidum (Spiny Coriander) | - | A main constituent of its essential oil. ebi.ac.uk |

(E)-Dec-2-enal is a common component of the defensive secretions of various insects, particularly within the order Heteroptera, commonly known as true bugs or stink bugs. researchgate.netnih.gov In these insects, it often functions as an alarm pheromone, released upon disturbance to warn other individuals of danger, and as a repellent against predators. nih.govwikipedia.orgscielo.br

For example, it is a known component of the scent gland secretions of the brown marmorated stink bug (Halyomorpha halys). wikipedia.org Research on the red-shouldered stink bug (Thyanta pallidovirens) has also identified (E)-2-decenal as a component of its pheromone blend. thegoodscentscompany.com In the soybean stink bug Piezodorus guildinii, (E)-2-hexenal and (E)-4-oxo-2-hexenal are the major alarm pheromones, but other alkenals like (E)-2-decenal are also part of the complex chemical profile of their secretions. scielo.br The defensive secretions of the common bed bug (Cimex lectularius) also contain (E)-2-alkenals, which can act as attractants at low concentrations and repellents at high concentrations. researchgate.net

Table 2: Presence of (E)-Dec-2-enal in Insect Secretions

| Insect Species | Order | Role |

|---|---|---|

| Halyomorpha halys (Brown Marmorated Stink Bug) | Heteroptera | Alarm pheromone, defensive secretion. wikipedia.org |

| Thyanta pallidovirens (Red-Shouldered Stink Bug) | Heteroptera | Pheromone blend component. thegoodscentscompany.com |

| Piezodorus guildinii (Soybean Stink Bug) | Heteroptera | Component of metathoracic scent gland secretions. scielo.br |

| Euschistus biformis | Heteroptera | Component of metathoracic scent gland secretion. researchgate.net |

| Cimex lectularius (Common Bed Bug) | Hemiptera | Defensive secretion, functions as attractant/repellent. researchgate.net |

The presence of (E)-dec-2-enal in mammals is less documented than in plants and insects. However, recent research has identified a related compound, trans-4,5-epoxy-(E)-2-decenal, as a potent mammalian blood odor component that can elicit both approach and avoidance behaviors in different species. nih.gov This compound is generated through lipid peroxidation. nih.gov While direct and widespread detection of (E)-dec-2-enal itself in mammalian tissues is not extensively reported, its precursor fatty acids are ubiquitous, and the metabolic pathways for its formation exist. The Human Metabolome Database (HMDB) lists (E)-dec-2-enal and indicates its potential presence in cellular membranes. nih.govhmdb.ca

Reflecting its wide distribution in the plant kingdom, (E)-dec-2-enal is found in a variety of food products. wikipedia.org It contributes to the flavor profile of many fruits, vegetables, and prepared foods. It has been reported in bitter orange peel, blackberries, ginger, butter, mushrooms, kiwi, tomatoes, carrots, and various nuts like roasted hazelnuts and pecans. wikipedia.orghmdb.cafoodb.ca Its presence has also been noted in cooked meats such as bacon, roast beef, boiled chicken, and ham, as well as in products like potato chips, wheat bread, and tea. wikipedia.org Due to its characteristic flavor notes, it is also used as a flavoring agent in the food industry. nih.gov

Table 3: Selected Food Matrices Containing (E)-Dec-2-enal

| Food Category | Specific Examples |

|---|---|

| Fruits | Bitter orange peel, blackberry, kiwi, lingonberry, orange, cranberry. wikipedia.org |

| Vegetables | Carrot root, mushroom, tomato, potato. wikipedia.orgfoodb.ca |

| Herbs and Spices | Coriander leaf, ginger. wikipedia.orghmdb.ca |

| Dairy | Butter. wikipedia.org |

| Meat and Poultry | Bacon fat, roast beef, boiled chicken, ham, boiled mutton. wikipedia.org |

| Processed Foods | Potato chips, french fries, wheat bread, soy bean products, roasted nuts (hazelnuts, peanuts, pecans), tea. wikipedia.org |

Proposed Biosynthetic Pathways

The formation of (E)-dec-2-enal in biological systems is primarily attributed to the oxidative degradation of polyunsaturated fatty acids.

In plants, the principal pathway for the generation of (E)-dec-2-enal and other related aldehydes is through the lipid peroxidation cascade, which can be initiated both enzymatically and non-enzymatically. nih.gov This process begins with the oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic acid and linolenic acid, which are components of cell membranes.

The key enzymatic steps are as follows:

Lipoxygenase (LOX) Action : The pathway is initiated by the enzyme lipoxygenase (LOX), which catalyzes the introduction of molecular oxygen into a PUFA, forming a fatty acid hydroperoxide (LOOH). wikipedia.org

Hydroperoxide Lyase (HPL) Cleavage : The resulting unstable hydroperoxide is then cleaved by a specific enzyme called hydroperoxide lyase (HPL). wikipedia.orgnih.gov HPLs are part of the cytochrome P450 family and are responsible for breaking the carbon-carbon bond adjacent to the hydroperoxide group. wikipedia.org This cleavage results in the formation of a short-chain aldehyde and a corresponding omega-oxo-acid. nih.govcapes.gov.br

The specific aldehyde produced depends on the initial fatty acid and the position of the hydroperoxide group. While the direct precursor to (E)-dec-2-enal is not explicitly detailed in all literature, the formation of C6 aldehydes like hexenal (B1195481) from linolenic acid via this pathway is well-established. wikipedia.org By analogy, C10 aldehydes like (E)-dec-2-enal are believed to be formed from the HPL-mediated cleavage of a C12 or larger fatty acid hydroperoxide. The aldehydes are often initially formed in a cis configuration and can be isomerized to the more stable trans form, such as (E)-dec-2-enal. capes.gov.br This pathway is not only responsible for creating flavor and aroma compounds but is also involved in plant defense against pests and wound healing. nih.gov

Enzymatic Derivatization in Insecta

In the insect world, (E)-Dec-2-enal and structurally similar (E)-2-alkenals are significant components of chemical signaling and defense systems. nih.gov These compounds are often produced in specialized exocrine glands, such as the metathoracic scent glands or dorsal abdominal glands found in many species of the order Heteroptera (true bugs). researchgate.netwikipedia.org When the insect is threatened or damaged, it releases these volatile aldehydes, which can function as alarm pheromones to warn other individuals of the same species or as repellents to deter predators. nih.govwikipedia.org

The biosynthesis of these aliphatic compounds in insects is generally understood to originate from fatty acid metabolism. researchgate.net While insects cannot synthesize some essential fatty acids de novo, they can modify those obtained from their diet to produce a diverse array of semiochemicals. The production of (E)-2-alkenals likely involves the enzymatic modification of common fatty acids through pathways of oxidation and chain-shortening. Research on various heteropteran species has identified a common blend of defensive secretions that includes (E)-2-hexenal and (E)-2-octenal, alongside other compounds. researchgate.net Studies have shown that these (E)-2-alkenals are effective repellents against generalist predators like the praying mantis. researchgate.net The presence of (E)-Dec-2-enal in the defensive emissions of species like the brown marmorated stink bug (Halyomorpha halys) indicates its role within this chemical defense arsenal. researchgate.net The enzymatic processes within the scent glands are responsible for derivatizing fatty acid precursors into this specific C10 aldehyde, which is then stored and released upon disturbance.

Table 2: Role of (E)-2-Alkenals in Insecta

| Compound | Insect Order/Species Example | Function | Reference |

|---|---|---|---|

| (E)-Dec-2-enal | Halyomorpha halys (Brown Marmorated Stink Bug) | Defensive Secretion / Alarm Pheromone | researchgate.netnih.gov |

| (E)-2-Hexenal | Heteroptera (various species) | Predator Repellent, Alarm Pheromone | researchgate.net |

| (E)-2-Octenal | Heteroptera (various species) | Predator Repellent, Alarm Pheromone | researchgate.net |

| 4-oxo-(E)-2-hexenal | Heteroptera (various species) | Defense Substance | researchgate.net |

Endogenous Formation in Vertebrates (for related derivatives)

In vertebrates, including humans, (E)-Dec-2-enal itself is not typically described as a major endogenous product. However, structurally related α,β-unsaturated aldehydes are continuously formed as byproducts of a fundamental biochemical process known as lipid peroxidation. nih.govnih.gov This process involves the oxidative degradation of polyunsaturated fatty acids (PUFAs), which are integral components of cell membranes.

The primary trigger for lipid peroxidation is oxidative stress, a condition where there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. mdpi.com ROS can attack the double bonds of PUFAs, particularly omega-6 fatty acids like linoleic acid, initiating a chain reaction that results in the formation of lipid hydroperoxides. nih.gov These hydroperoxides are unstable and can decompose, either non-enzymatically or through enzymatic action, to yield a variety of reactive aldehydes. nih.gov

Among the most studied of these aldehyde byproducts is 4-hydroxy-2-nonenal (4-HNE), which is derived from the peroxidation of omega-6 PUFAs. mdpi.com Like (E)-Dec-2-enal, 4-HNE is an α,β-unsaturated aldehyde. The formation of these aldehydes is a continuous endogenous process, but their levels can increase significantly under pathological conditions associated with high oxidative stress. nih.gov These reactive aldehydes can diffuse from their site of origin and interact with other biomolecules, including proteins and DNA. nih.gov The cellular machinery for metabolizing these compounds includes enzymes like aldehyde dehydrogenases and reductases, which convert them into less reactive forms. researchgate.net

Table 3: Endogenous Aldehyde Formation in Vertebrates

| Process | Precursor | Key Products (Related Derivatives) | Reference |

|---|---|---|---|

| Lipid Peroxidation | Polyunsaturated Fatty Acids (PUFAs) | Lipid Hydroperoxides | nih.gov |

| Omega-6 Fatty Acids (e.g., Linoleic Acid) | 4-hydroxy-2-nonenal (4-HNE), Malondialdehyde (MDA) | nih.govmdpi.com |

Ecological and Biological Roles of E Dec 2 Enal

Interspecies Chemical Communication (Semiochemistry)

(E)-Dec-2-enal is a key player in semiochemistry, the study of chemical interactions between organisms. It participates in various communication pathways, influencing the behavior of different species.

Pheromones are chemical substances produced and released into the environment by an animal, affecting the behavior or physiology of others of its species. (E)-Dec-2-enal is recognized for its involvement in several pheromonal roles.

(E)-Dec-2-enal has been identified as an alarm pheromone in several insect species, particularly stink bugs. Alarm pheromones are released when an organism is threatened or damaged, serving as a warning signal to conspecifics.

Halyomorpha halys (Brown Marmorated Stink Bug): (E)-2-Decenal is a significant defensive compound released by adult Halyomorpha halys. It elicits strong electrophysiological responses from the antennae of this species frontiersin.org. Studies have shown that (E)-2-Decenal can strongly repel both male and female H. halys frontiersin.org. Furthermore, it is considered an aldehyde associated with alarm pheromones in this species frontiersin.org.

Bathycoelia distincta: This stink bug species utilizes a blend of compounds, including (E)-2-decenal, as an alarm pheromone. Exposure to a mixture containing (E)-2-hexenal, (E)-2-decenal, and (E)-4-oxohex-2-enal induced significant behavioral changes in B. distincta, characterized by increased locomotion and decreased resting time, indicating an alarm response nih.govresearchgate.netresearchgate.net.

Table 1: Behavioral Responses of Bathycoelia distincta to Putative Alarm Pheromone Compounds

| Treatment | Distance Walked (cm ± SE) | Resting Time (sec ± SE) | Average Speed (cm/sec ± SE) |

| Mixture A ((E)-2-hexenal, (E)-2-decenal, tridecane, dodecane, (E)-2-decenyl acetate, 4-oxohex-2-enal) | [Data from researchgate.net] | [Data from researchgate.net] | [Data from researchgate.net] |

| Mixture B ((E)-2-hexenal, (E)-2-decenal, (E)-4-oxohex-2-enal) | [Data from researchgate.net] | [Data from researchgate.net] | [Data from researchgate.net] |

| Control (n-Hexane) | [Data from researchgate.net] | [Data from researchgate.net] | [Data from researchgate.net] |

| Control (Blank) | [Data from researchgate.net] | [Data from researchgate.net] | [Data from researchgate.net] |

While direct evidence for (E)-Dec-2-enal solely modulating aggregation behavior is less pronounced, its role in sex-specific signaling can be linked to aggregation or mating. Related compounds have demonstrated a more direct role. For instance, 4-oxo-(E)-2-decenal has been shown to elicit aggregation behavior in first-instar nymphs of Nezara viridula scielo.br. Furthermore, (E)-dec-2-enal has been identified in the metathoracic glands of male Nezara viridula, suggesting a role in sex-specific communication researchgate.net. In Lycorma delicatula, (E)-dec-2-enal was found to be attractive specifically to early-stage females, indicating its potential involvement in intraspecific attraction and possibly aggregation mdpi.com.

(E)-Dec-2-enal is a component of defensive secretions in many arthropods and exhibits significant repellent properties against a range of predators, including vertebrates.

Repellency to Invertebrates and Vertebrates: (E)-2-alkenals, including (E)-Dec-2-enal, are known to be repellent to predators across various taxa, encompassing both invertebrates and vertebrates nih.gov. Long-chain aldehydes like (E)-2-decenal are characterized as repellent or irritating researchgate.net.

Vertebrate Aversion: Studies have demonstrated that mixtures containing (E)-Dec-2-enal elicit strong aversive reactions in vertebrates. Green lizards (Lacerta viridis) and leopard geckos (Eublepharis macularius) exhibited significant avoidance behaviors when exposed to mixtures of aldehydes including (E)-hex-2-enal, (E)-oct-2-enal, and (E)-dec-2-enal researchgate.netresearchgate.netnih.govtandfonline.com. These findings highlight the potent defensive role of (E)-Dec-2-enal as a deterrent.

Table 2: Vertebrate Aversive Reactions to Aldehyde Mixtures Containing (E)-Dec-2-enal

| Test Subject | Chemical Stimulus | Observed Effect | Reference |

| Green Lizards (Lacerta viridis) | Mixture of (E)-hex-2-enal, (E)-oct-2-enal, (E)-dec-2-enal | Strong aversive reaction | researchgate.netnih.gov |

| Green Lizards (Lacerta viridis) | Mixture of (E)-hex-2-enal, (E)-oct-2-enal, (E)-dec-2-enal + Tridecane | Reduced aversive reaction (compared to mixture alone) | researchgate.netnih.gov |

| Green Lizards (Lacerta viridis) | (E)-4-oxohex-2-enal | Weak, but significant aversive reaction | researchgate.netnih.gov |

| Leopard Geckos (Eublepharis macularius) | Mixture of (E)-hex-2-enal, (E)-oct-2-enal, (E)-dec-2-enal | Aversive reaction | researchgate.nettandfonline.com |

| Leopard Geckos (Eublepharis macularius) | Mixture of (E)-hex-2-enal, (E)-oct-2-enal, (E)-dec-2-enal + Tridecane | Aversive reaction | researchgate.nettandfonline.com |

| Leopard Geckos (Eublepharis macularius) | (E)-4-oxohex-2-enal | No aversive effect | researchgate.nettandfonline.com |

Kairomones are chemical signals released by one species that benefit another species that detects them, often by attracting natural enemies to their prey. (E)-Dec-2-enal can function as a kairomone, influencing the foraging behavior of natural enemies.

Host Location: The combination of n-tridecane and (E)-2-decenal has been suggested to have a kairomonal effect on the parasitoid T. japonicus, potentially extending its host-searching time researchgate.net. While other alkenals like (E)-2-hexenal are more explicitly documented as kairomones for parasitoids scielo.brresearchgate.net, the role of (E)-Dec-2-enal in attracting natural enemies is supported by its presence in defensive secretions, which are often exploited by predators and parasitoids for locating prey cirad.fr.

Pheromonal Functions and Signaling

Intraspecies Biological Regulation

Beyond interspecies communication, (E)-Dec-2-enal also plays a role in regulating biological processes within the same species, primarily through its function as an alarm pheromone and its involvement in sex-specific signaling.

Alarm Signaling: As an alarm pheromone, (E)-Dec-2-enal directly facilitates intraspecies communication by warning conspecifics of danger frontiersin.orgnih.govresearchgate.netresearchgate.netnih.govwikipedia.org. This signaling mechanism is crucial for the survival and cohesion of insect populations.

Sex-Specific Attraction: The attraction of (E)-dec-2-enal specifically to female Lycorma delicatula mdpi.com indicates its role in intraspecies communication related to reproduction or mating aggregation. Such sex-specific signaling is vital for successful reproduction within a species.

Table 3: Sex-Specific Attraction of (E)-Dec-2-enal in Lycorma delicatula

| Insect Stage | Sex | Compound | Behavioral Response | Reference |

| Adult | Female (Early) | (E)-dec-2-enal | Attractive | mdpi.com |

| Adult | Male | (E)-dec-2-enal | Not Attractive | mdpi.com |

Molecular Mechanisms of E Dec 2 Enal S Bioactivity

Antimicrobial Action and Cellular Targets

(E)-Dec-2-enal has demonstrated antimicrobial activity against various bacteria and fungi. Its efficacy is attributed to its ability to interfere with essential cellular functions and structures.

Antibacterial Mechanisms

The antibacterial action of (E)-Dec-2-enal is primarily linked to its capacity to disrupt bacterial cell membranes and interact with intracellular biomolecules.

Perturbation of Bacterial Membrane Integrity and Permeability

(E)-Dec-2-enal, like other unsaturated aldehydes, can interact with the lipid bilayer of bacterial cell membranes. This interaction can lead to a loss of membrane integrity and an increase in permeability, causing the leakage of essential cellular components such as ions, ATP, and potentially DNA mdpi.comresearchgate.netsemanticscholar.org. The hydrophobic nature of the alkyl chain in (E)-Dec-2-enal may facilitate its penetration into the membrane, thereby destabilizing its structure nih.govmdpi.com. Studies suggest that the disruption of membrane structure and function is a key mechanism by which such compounds exert their antibacterial effects researchgate.netibiol.ro.

Intracellular Interactions with Nucleophilic Biomolecules (e.g., DNA, Proteins)

Reactive carbonyl species (RCS), including α,β-unsaturated aldehydes like (E)-Dec-2-enal, are known to covalently bind to nucleophilic groups present in cellular macromolecules such as proteins and DNA nih.govencyclopedia.pubnih.govmdpi.com. These interactions can lead to the formation of adducts and cross-links, modifying the structure and function of these vital biomolecules. For instance, reactions with amino and thiol groups in proteins can alter their enzymatic activity, structural integrity, and signaling pathways nih.govencyclopedia.pubnih.govmdpi.com. While specific research detailing (E)-Dec-2-enal's direct interaction with bacterial DNA is limited in the provided search results, the general reactivity of α,β-unsaturated aldehydes suggests a potential for such interactions, which could lead to DNA damage or inhibition of replication and transcription nih.govnih.govresearchgate.net.

Antifungal Activities

(E)-Dec-2-enal has also shown antifungal activity. Research indicates that essential oils containing (E)-Dec-2-enal can inhibit fungal growth, including against Candida species ebi.ac.ukscielo.br. The mechanisms are likely similar to those observed in bacteria, involving disruption of cell membrane integrity and interference with cellular processes essential for fungal survival and proliferation ebi.ac.ukscielo.br. One study noted that an essential oil containing (E)-Dec-2-enal presented stronger antifungal activity than the isolated compound itself against certain fungal strains, suggesting a synergistic effect with other components ebi.ac.uk.

Nematicidal Effects on Phytopathogenic Organisms

(E)-Dec-2-enal has been identified as a potent nematicidal agent, effective against plant-parasitic nematodes such as Meloidogyne javanica wikipedia.orgresearchgate.netnih.govfsbi-db.de. Studies have shown that (E)-Dec-2-enal, often in combination with other compounds like (E,E)-2,4-decadienal, can cause paralysis and mortality in nematode juveniles researchgate.netnih.govresearchgate.net. The effective concentration 50% (EC50) values for (E)-Dec-2-enal against M. javanica juveniles have been reported in the range of 11.7 to 21.79 mg/L researchgate.netnih.gov. Furthermore, (E)-Dec-2-enal has demonstrated the ability to arrest the life cycle of nematodes, with SEM experiments revealing malformations and constrictions along the larval body when treated researchgate.net. It also showed significant egg hatch inhibition, with treated egg masses releasing fewer juveniles compared to controls researchgate.net. These findings highlight its potential as a botanical nematicidal agent for agricultural applications researchgate.netnih.govresearchgate.net.

Mutagenic Properties and Genotoxic Implications

(E)-Dec-2-enal is described as a mutagen wikipedia.orgfsbi-db.de. While specific detailed studies on its genotoxic implications are not extensively covered in the provided snippets, α,β-unsaturated aldehydes as a class are known to be reactive towards DNA and can exhibit mutagenic and genotoxic effects nih.govnih.govresearchgate.net. For instance, related compounds like trans-2-hexenal (B146799) have been shown to be genotoxic in various assays, causing DNA damage, mutagenicity, clastogenicity, and aneugenicity researchgate.net. The mechanism often involves the formation of DNA adducts through reactions with nucleophilic sites on the DNA bases nih.govnih.govresearchgate.net. The potential for (E)-Dec-2-enal to interact with DNA and cause mutations warrants further investigation, especially considering its presence in food and its classification as a mutagen wikipedia.orgfsbi-db.de.

Chromatographic Separation and Detection

Chromatography is the cornerstone of volatile compound analysis, providing the necessary separation of complex mixtures and enabling precise detection. For a compound like (E)-Dec-2-enal, several chromatographic techniques are particularly well-suited.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as (E)-Dec-2-enal. nih.gov This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov

In GC-MS analysis, the volatile compounds extracted from a sample are first separated based on their boiling points and affinity for the stationary phase within a capillary column. As (E)-Dec-2-enal elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint for the compound. nist.gov The identification of (E)-Dec-2-enal is confirmed by comparing its mass spectrum and retention time with those of a reference standard or by matching with established spectral libraries like the NIST/EPA/NIH Mass Spectral Library. nist.govnih.gov

Quantitative analysis of (E)-Dec-2-enal can be performed with high accuracy and precision using GC-MS, often in the selected ion monitoring (SIM) mode to enhance sensitivity. nih.gov

Table 1: Mass Spectrometry Data for (E)-Dec-2-enal Identification

| Parameter | Value |

|---|---|

| Molecular Formula | C10H18O nist.gov |

| Molecular Weight | 154.25 g/mol nih.gov |

| CAS Registry Number | 3913-81-3 nist.gov |

| Major Mass Spectral Peaks (m/z) | 41, 43, 55, 70, 81, 95, 109, 136, 154 |

This interactive table is based on data from the NIST WebBook and PubChem. nih.govnist.gov

Gas Chromatography-Olfactometry (GC-O) is a unique analytical technique that combines instrumental analysis with human sensory perception to identify odor-active compounds in a sample. nih.gov As the separated compounds elute from the GC column, the effluent is split into two paths: one leading to a conventional detector (like a mass spectrometer or flame ionization detector) and the other to an olfactometry port, where a trained sensory panelist sniffs the effluent and records odor perceptions. researchgate.net

Furthermore, GC-O can be used in dilution-to-threshold methods, such as Aroma Extract Dilution Analysis (AEDA), to determine the odor activity value (OAV) or flavor dilution (FD) factor of a compound. imreblank.ch This provides a semi-quantitative measure of its odor potency. The odor detection threshold is a critical parameter for understanding the sensory impact of (E)-Dec-2-enal.

Table 2: Sensory Profile and Odor Threshold of (E)-Dec-2-enal

| Parameter | Description / Value |

|---|---|

| Odor Profile | Fatty, green, waxy, aldehydic, citrus-like researchgate.netthegoodscentscompany.comscent.vn |

| Odor Detection Threshold in Water | 0.3 - 0.4 µg/L leffingwell.com |

This interactive table synthesizes data from sensory analysis studies.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly popular technique for the rapid and sensitive analysis of volatile organic compounds. mdpi.com This method couples the separation power of gas chromatography with the high selectivity of ion mobility spectrometry. semanticscholar.org After separation in the GC column, compounds are ionized at atmospheric pressure and then enter a drift tube. tandfonline.com Inside the drift tube, the ions are subjected to a weak electric field and travel through a drift gas. The time it takes for an ion to traverse the drift tube is dependent on its size, shape, and charge, which is known as its ion mobility. mdpi.com

GC-IMS is particularly advantageous for its high sensitivity (often in the ppbV to pptV range), rapid analysis times, and operation at atmospheric pressure, which simplifies the instrumentation. tandfonline.com It provides a two-dimensional separation based on both retention time from the GC and drift time from the IMS, enhancing the resolution of complex mixtures. nih.gov While specific studies focusing solely on (E)-Dec-2-enal using GC-IMS are not extensively documented, the technique's proven ability to analyze aldehydes in various food and environmental samples suggests its strong potential for future research on this compound. semanticscholar.orgbohrium.com

While gas chromatography is the predominant method for analyzing volatile compounds like (E)-Dec-2-enal, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly after derivatization. scielo.br Since aldehydes often lack a strong chromophore for UV detection, a derivatization step is necessary to attach a UV-active or fluorescent tag to the molecule. nih.govacs.org

A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. acs.org These derivatives can be readily separated by reversed-phase HPLC and detected with high sensitivity using a UV detector. researchgate.net Another approach involves using fluorescence derivatizing agents, which can offer even lower detection limits. nih.gov This methodology is particularly useful when analyzing aldehydes in complex matrices where GC analysis might be challenging or when simultaneous analysis of non-volatile compounds is required. nih.gov

Sample Preparation and Enrichment Techniques

The concentration of (E)-Dec-2-enal in many samples is often very low, necessitating a sample preparation step to extract and concentrate the analyte before chromatographic analysis.

Headspace Solid-Phase Microextraction (HS-SPME) is a simple, solvent-free, and efficient sample preparation technique widely used for the analysis of volatile and semi-volatile compounds in various matrices, including solids and liquids. nih.govmdpi.com In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. mdpi.com Volatile compounds, including (E)-Dec-2-enal, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com After an equilibration period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. nih.gov

The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time and temperature, sample volume, and the addition of salt to the sample matrix. nih.gov For aldehydes like (E)-Dec-2-enal, fiber coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective. researchgate.net HS-SPME is frequently coupled with GC-MS to provide a sensitive and robust method for the determination of volatile compounds in food and environmental samples. mdpi.combohrium.com

Table 3: Common Parameters for HS-SPME of Volatile Aldehydes

| Parameter | Typical Conditions |

|---|---|

| Fiber Coating | DVB/CAR/PDMS |

| Equilibration Temperature | 40 - 70 °C |

| Equilibration Time | 20 - 60 min |

| Extraction Time | 20 - 60 min |

| Desorption Time | 1 - 5 min |

This interactive table presents a range of typical conditions based on various HS-SPME method development studies. nih.gov

Research Frontiers and Future Directions in E Dec 2 Enal Studies

Development of Eco-friendly Pest Management Agents

Biopesticide Development: Investigating the efficacy of (E)-Dec-2-enal as a standalone biopesticide or as a component in novel formulations for controlling agricultural pests, including nematodes and specific insect species.

Semiochemical Applications: Further characterizing its attractant or repellent properties for targeted pest species to develop lures for monitoring traps or repellents for crop protection. This could involve understanding its role in insect pheromone communication systems. nih.govjst.go.jpiupac.orgslu.se

Mode of Action Elucidation: Detailing the specific biochemical and physiological mechanisms by which (E)-Dec-2-enal exerts its insecticidal, nematicidal, or repellent effects to optimize its application and predict potential resistance development.

Exploration of Novel Antimicrobial and Antifungal Compounds

(E)-Dec-2-enal has demonstrated significant antimicrobial activity, making it a subject of interest for the discovery of new natural antimicrobial agents. Studies have identified it as a potential antibacterial compound within essential oils, showing inhibitory effects against various bacteria, including Staphylococcus aureus, and fungi like Cryptococcus neoformans. mdpi.comebi.ac.ukresearchgate.netnih.govnih.gov The proposed mechanism of action involves disrupting microbial cell membranes, a common strategy for aldehydes with α,β-unsaturation. nih.govbenchchem.com Future research in this area is focused on:

Broad-Spectrum Activity Assessment: Systematically evaluating the antimicrobial and antifungal spectrum of (E)-Dec-2-enal against a wider array of bacterial and fungal pathogens, including those relevant to human health and food spoilage.

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which (E)-Dec-2-enal exerts its antimicrobial effects, such as specific membrane interactions or enzyme inhibition. nih.gov

Synergistic Effects: Investigating potential synergistic interactions between (E)-Dec-2-enal and other natural antimicrobials or conventional antibiotics to enhance efficacy and combat antimicrobial resistance.

Natural Preservative Applications: Exploring its utility as a natural preservative in food, cosmetics, or pharmaceutical formulations, leveraging its antimicrobial properties to extend shelf life and improve product safety. mdpi.comresearchgate.net

Q & A

What are the standard methods for synthesizing (E)-Dec-2-enal with high stereochemical purity, and how is purity validated?

Basic Research Focus

(E)-Dec-2-enal is typically synthesized via the Wittig reaction using decanal and stabilized ylides or through oxidation of trans-2-decenol. To ensure stereochemical purity, researchers employ chromatographic techniques (e.g., HPLC) and spectroscopic validation (NMR, GC-MS) . Purity assessment requires comparative analysis with commercially available standards and quantification of isomers using integration of spectral peaks .

Which analytical techniques are most effective for characterizing (E)-Dec-2-enal in complex mixtures?

Basic Research Focus

Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile aldehydes like (E)-Dec-2-enal due to its sensitivity in separating isomers. Nuclear Magnetic Resonance (NMR), particularly and spectra, confirms structural integrity. For trace analysis in biological matrices, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS enhances detection limits .

How should researchers design experiments to assess the stability of (E)-Dec-2-enal under varying environmental conditions?

Advanced Research Focus

Controlled stability studies should include variables such as temperature (4°C to 40°C), light exposure (UV vs. dark), and pH gradients. Accelerated degradation tests under oxidative conditions (e.g., HO) can model long-term stability. Quantify degradation products via LC-MS and monitor aldehyde oxidation using Schiff’s reagent assays. Include triplicate trials to assess reproducibility .

How can conflicting data on the biological activity of (E)-Dec-2-enal be resolved in meta-analyses?

Advanced Research Focus

Contradictions in bioactivity data (e.g., antimicrobial potency) often arise from variability in assay conditions (e.g., microbial strains, solvent carriers). A systematic review should standardize inclusion criteria, assess study quality (e.g., via QUADAS-2), and perform subgroup analyses to isolate confounding variables. Dose-response meta-regression can clarify threshold effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.